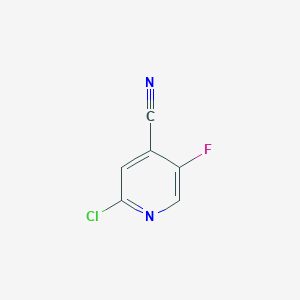

2-Chloro-5-fluoroisonicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-fluoroisonicotinonitrile is a compound that is part of a broader class of chloronitriles and nicotinonitriles, which are of significant interest in organic chemistry due to their potential applications in synthesizing biologically active compounds and materials science. These compounds can serve as intermediates in the synthesis of various heterocyclic structures and possess unique photophysical properties that can be tailored for specific applications.

Synthesis Analysis

The synthesis of chloronitriles, including compounds similar to 2-chloro-5-fluoroisonicotinonitrile, can be achieved through the abstraction of chlorine from related nitriles. Metalated nitriles and enolates have been shown to efficiently abstract chlorine from 2-chloro-2-fluoro-2-phenylacetonitrile, providing a diverse range of chloronitriles under mild conditions . Additionally, a multicomponent domino reaction strategy has been exploited to synthesize poly-functionalized nicotinonitriles, which could potentially be adapted for the synthesis of 2-chloro-5-fluoroisonicotinonitrile .

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-(2-chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, has been determined through crystallographic studies. These studies provide insights into the geometry of the olefinic bond and the overall conformation of the molecule, which are crucial for understanding the reactivity and properties of the compound .

Chemical Reactions Analysis

Chloronitriles and fluoronitriles are versatile in organic synthesis, capable of undergoing a variety of reactions. For instance, the synthesis of α-chloro- and α-fluoro-1,2-diones from α-chloroaldimines involves a sequence of reactions including cyanation, halogenation, and addition of organolithium reagents, followed by acidic hydrolysis . These reactions highlight the reactivity of the nitrile moiety and the potential transformations that 2-chloro-5-fluoroisonicotinonitrile could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives, including those related to 2-chloro-5-fluoroisonicotinonitrile, have been studied with a focus on their photophysical properties. These compounds exhibit strong blue-green fluorescence emission, which can be significantly affected by substituent effects on the pyridine moiety. For example, strong absorption quenching is observed when an electron-donating group is substituted at the C4-position . This suggests that the physical and chemical properties of 2-chloro-5-fluoroisonicotinonitrile can be fine-tuned for specific applications in materials science and other fields.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

2-Chloro-5-fluoroisonicotinonitrile serves as a precursor in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and materials science. For instance, its derivatives have been utilized in the creation of biologically active compounds and in the development of novel organic transformations. The compound's reactivity with ammonia and other nucleophiles has been explored to synthesize substituted pyridines and other nitrogen-containing heterocycles, showcasing its versatility in organic synthesis (Hand & Baker, 1989).

Building Blocks for Solid-Phase Synthesis

2-Chloro-5-fluoroisonicotinonitrile and its related compounds have been identified as valuable building blocks for solid-phase synthesis, a method widely used in combinatorial chemistry for drug discovery. These compounds can be used to construct diverse libraries of heterocyclic scaffolds, which are crucial in the search for new therapeutic agents. The ability to generate a wide variety of heterocycles from a single precursor highlights its importance in streamlining the synthesis process and facilitating the rapid exploration of chemical space (Křupková et al., 2013).

Antiviral Research

Research into the antiviral properties of nucleosides has incorporated analogs derived from 2-Chloro-5-fluoroisonicotinonitrile, revealing structure-activity relationships crucial for designing effective antiviral agents. These studies are fundamental in understanding how modifications to the nucleoside structure impact their efficacy against various viral infections, thereby guiding the development of new antiviral drugs (Watanabe et al., 1983).

Antibacterial Applications

Investigations into the antibacterial activity of compounds derived from 2-Chloro-5-fluoroisonicotinonitrile have shown promising results. Molecular docking studies suggest that these compounds exhibit strong interactions with bacterial proteins, indicating potential as antibacterial agents. This research is crucial for the development of new antibiotics, especially in the face of growing antibiotic resistance (Vidhya et al., 2020).

Catalytic C-C Coupling Reactions

The compound has also been explored in catalytic carbon-carbon coupling reactions, a fundamental process in organic chemistry used to build complex molecules from simpler ones. These reactions are pivotal in the synthesis of natural products, pharmaceuticals, and materials science. The research demonstrates the compound's utility in facilitating efficient and selective C-C bond formation, underscoring its value in synthetic organic chemistry (Steffen et al., 2005).

Safety And Hazards

The safety data sheet for 2-Chloro-5-fluoroisonicotinonitrile indicates that it is hazardous, with a hazard alert code of 2 . It is harmful if swallowed, inhaled, or in contact with skin . It can cause skin irritation, serious eye irritation, and respiratory irritation . Protective clothing, gloves, safety glasses, and a dust respirator are recommended when handling this compound .

Propriétés

IUPAC Name |

2-chloro-5-fluoropyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJAFDBOVSRSBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-fluoroisonicotinonitrile | |

CAS RN |

1057319-20-6 |

Source

|

| Record name | 2-chloro-5-fluoropyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide](/img/structure/B3007871.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B3007879.png)

![(E)-N-{7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B3007882.png)

![Ethyl 2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3007886.png)

![Tert-butyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B3007889.png)